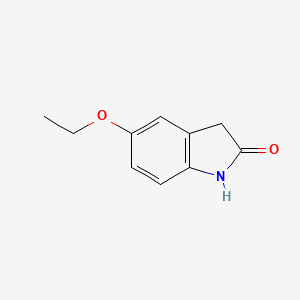

5-Ethoxyindolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethoxy-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-2-13-8-3-4-9-7(5-8)6-10(12)11-9/h3-5H,2,6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYTNNGQPYKZMNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60463298 | |

| Record name | 5-ethoxyindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87234-49-9 | |

| Record name | 5-Ethoxy-1,3-dihydro-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87234-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-ethoxyindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Indol-2-one, 5-ethoxy-1,3-dihydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Ethoxyindolin 2 One and Its Analogues

Established Synthetic Routes to 5-Ethoxyindolin-2-one

The synthesis of this compound has been notably documented in the context of creating more complex molecules, particularly in the landmark synthesis of physostigmine (B191203).

A key method for the construction of the 5-ethoxy-substituted indolin-2-one core involves the reaction of p-ethoxymethylaniline with α-bromopropionyl bromide. gpatindia.comchemicalbook.comresearchgate.net This reaction, typically conducted in the presence of a Lewis acid catalyst such as aluminum chloride, leads to the formation of 1,3-dimethyl-5-ethoxyindolin-2-one. gpatindia.comchemicalbook.com The process is a crucial step in a multi-step synthesis, establishing the core heterocyclic structure with the desired ethoxy substituent at the 5-position. chemicalbook.comresearchgate.net The reaction proceeds via an initial acylation of the aniline (B41778) derivative followed by an intramolecular Friedel-Crafts-type cyclization to form the oxindole (B195798) ring.

Reaction Scheme: p-ethoxymethylaniline + α-bromopropionyl bromide --(AlCl₃)--> 1,3-dimethyl-5-ethoxyindolin-2-one gpatindia.comchemicalbook.com

This foundational reaction sets the stage for further elaborations, as seen in the synthesis of physostigmine.

The total synthesis of physostigmine, an alkaloid used for treating glaucoma, by Percy L. Julian in 1935 is a classic example showcasing the importance of this compound as a key intermediate. acs.orgpbslearningmedia.orgsciencehistory.orgwikipedia.org Julian's synthesis began with simpler molecules and methodically constructed the complex final product through a series of precise chemical reactions. pbslearningmedia.org

The sequence, starting from p-ethoxymethylaniline, establishes the 1,3-dimethyl-5-ethoxyindolin-2-one core as described previously. chemicalbook.comresearchgate.net This intermediate then undergoes further reactions to build the rest of the physostigmine molecule. For instance, it is reacted with chloroacetonitrile (B46850) in the presence of sodium ethoxide to introduce a cyanomethyl group at the 3-position, yielding 1,3-dimethyl-5-ethoxy-3-cyanomethylindolin-2-one. gpatindia.comchemicalbook.com Subsequent reduction of the nitrile to an amine, followed by further transformations, ultimately leads to the final physostigmine structure. chemicalbook.com The ethoxy group serves as a protecting group for the phenol (B47542), which is unveiled in a later step of the synthesis. gpatindia.com

This strategic use of a substituted indolin-2-one highlights the utility of this scaffold in accessing complex, biologically significant molecules. acs.orgsciencehistory.org

Condensation Reactions Utilizing p-Ethoxymethylaniline and α-Bromopropionyl Bromide

General Synthetic Strategies for Substituted Indolin-2-ones Relevant to this compound

The synthesis of the indolin-2-one scaffold is a well-explored area, with numerous methods developed to access a wide variety of substituted analogues. These general strategies are directly relevant to the synthesis of derivatives of this compound.

Isatins (1H-indole-2,3-diones) are highly versatile precursors for the synthesis of substituted indolin-2-ones. nih.gov The carbonyl group at the C3 position of isatin (B1672199) is electrophilic and readily participates in condensation reactions with compounds containing active methylene (B1212753) groups. researchgate.net

One of the most common methods is the aldol-type condensation. nih.govresearchgate.net For example, isatins can react with acetaldehyde (B116499) in cross-aldol reactions to form 3-substituted 3-hydroxyindolin-2-ones. nih.gov Similarly, Knoevenagel condensation of isatin derivatives with compounds like malononitrile (B47326) or various benzaldehydes can yield 3-benzylideneindolin-2-one (B1620751) derivatives. semanticscholar.org These reactions are often catalyzed by acids or bases and provide a straightforward route to 3-alkenylindolin-2-ones and other 3-substituted variants. researchgate.netdergipark.org.tr

| Isatin Derivative | Reactant | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Isatin | Acetaldehyde | Metal-free, enantioselective | 3-substituted 3-hydroxyindolin-2-one | nih.gov |

| Isatin derivatives | Malononitrile | - | (2-oxoindolin-3-ylidene)malononitrile | dergipark.org.tr |

| Isatin derivatives | Indoles | Fe(III), ultrasonic irradiation | 3-(indol-3-yl)-3-hydroxyindolin-2-ones | dergipark.org.tr |

| N-Boc-isatin imines | Acrolein | β-isocupreidine | Chiral 3-amino-2-oxindoles | beilstein-journals.org |

Existing oxindole rings can be functionalized to create a variety of analogues. For instance, α-alkylation of oxindoles using alcohols can be achieved with a heterogeneous silver catalyst via a borrowing hydrogen strategy. researchgate.net This method allows for the introduction of various substituents at the C3 position.

Furthermore, nitriles and amides serve as versatile starting materials for constructing the oxindole core. One approach involves the one-pot C-alkylation of β-N-arylamido esters or nitriles, followed by an intramolecular dehydrogenative coupling to afford 2-oxindoles with an all-carbon quaternary center at the C3 position. nih.gov Another strategy involves the synthesis of nitriles and amides from aldehydes, which can then be used in subsequent cyclization reactions. scirp.org A mild and efficient method has been developed for the synthesis of 3-amino oxindoles from readily available N-aryl amides via an intramolecular cyclization of 2-azaallyl anions. rsc.org

Intramolecular cyclization is a powerful strategy for the synthesis of the indolin-2-one ring system. These reactions often involve the formation of a key C-N or C-C bond to close the five-membered ring.

C-N Bond Formation: Palladium-catalyzed cyclization of α-chloroacetanilides is a highly regioselective method for producing oxindoles. organic-chemistry.org This C-H functionalization approach tolerates a wide range of functional groups. organic-chemistry.org Copper-catalyzed intramolecular oxidative C-N bond formation has also been employed for the synthesis of related indoline-2,3-diones. chemrxiv.org Other methods include organocatalytic oxidative cross-coupling of phenylpropanamide derivatives to form 3,3-disubstituted oxindoles. acs.org These reactions highlight the progress in forming the crucial aryl C-N bond under increasingly mild conditions. acs.orgacs.org

C-C Bond Formation: Intramolecular C-C bond formation is another key route. This can be achieved through radical cyclizations or transition-metal-catalyzed processes. For example, a 'transition-metal-free' intramolecular dehydrogenative coupling (IDC) of C(sp²)-H and C(sp³)-H bonds has been used to construct the 2-oxindole moiety. nih.gov Nickel-catalyzed aromatic C-H alkylation with alkyl-bromine bonds also provides a route to indolones. researchgate.net Catalyst-controlled regioselective cyclizations, such as 5-exo versus 6-endo pathways, allow for the synthesis of either indolin-2-ones or dihydroquinolinones from the same starting materials. rsc.org

| Starting Material Type | Key Bond Formed | Catalyst/Reagent | Product | Reference |

|---|---|---|---|---|

| α-Chloroacetanilides | C-N | Palladium/2-(di-tert-butylphosphino)biphenyl | Substituted Oxindoles | organic-chemistry.org |

| Phenylpropanamide derivatives | C-N | Aryl Iodine (organocatalyst) | 3,3-Disubstituted Oxindoles | acs.org |

| β-N-arylamido esters | C-C | KOt-Bu / Iodine or NIS | 2-Oxindoles | nih.gov |

| Alkene-tethered aryl bromide | C-C | Nickel or Palladium catalyst | Indolin-2-ones or Dihydroquinolinones | rsc.org |

Oxidative Dearomatization Protocols of Indoles

Oxidative dearomatization of indoles has emerged as a powerful strategy for the synthesis of indolin-2-one derivatives. This process disrupts the aromaticity of the indole (B1671886) ring to introduce functionality at the C2 and C3 positions, leading to the formation of the oxindole core.

One approach involves the use of hypervalent iodine reagents, which can mediate the dearomatization process. For instance, treatment of 3-substituted indoles with a sulfonium (B1226848) salt, generated in situ from DMSO and an alkyl bromide, can lead to 3-hydroxy-2-oxindole scaffolds. rsc.org In this metal-free process, water acts as the oxygen source for the dual vicinal functionalization at the C2 and C3 positions of the indole. rsc.org

Copper-catalyzed oxidative dehydrogenative dearomatization of indole derivatives is another effective method for constructing spirocyclic indolenines. nih.gov This reaction proceeds through a single-electron-transfer oxidation by a copper(II) catalyst to form a radical-cation intermediate. nih.gov Subsequent nucleophilic attack and deprotonation yield the final spirocyclic product. nih.gov

Furthermore, enantioselective dearomatization can be achieved using chiral catalysts. For example, the oxidative umpolung of 2,3-disubstituted indoles using a chiral quaternary ammonium (B1175870) hypoiodite (B1233010) catalyst allows for the enantioselective dearomative aza-spirocyclization to produce spiroindolenines. nih.gov Mechanistic studies have indicated that the umpolung reactivity of the C3 position of the indole is achieved through iodination at the N1 position. nih.gov

Metal- and solvent-free thermal 5-endo-dig cyclization of amino propargylic alcohols, combined with Dess-Martin periodinane-promoted oxidative dearomatization of the resulting 4,5,6,7-tetrahydroindole intermediates, provides an efficient route to 5,6-dihydro-1H-indol-2(4H)-ones. researchgate.net

Functionalization of Indolin-2-one Scaffolds

The functionalization of the pre-formed indolin-2-one core is a versatile strategy for accessing a diverse range of analogues, including those with substitution at the beta-position of derived aliphatic acids, as well as at the C3, nitrogen, and aryl positions.

β-Functionalization of Indolin-2-one-Derived Aliphatic Acids

A notable application of functionalizing indolin-2-one derivatives is the β-functionalization of indolin-2-one-derived aliphatic acids. This approach has been successfully employed in formal [3+2] annulations to synthesize spirooxindole γ-butyrolactones without the need for a catalyst. acs.orgfigshare.comacs.org This method provides a direct pathway to structurally complex and potentially bioactive spirocyclic compounds. acs.orgfigshare.comacs.org The strategy often involves an in situ activation of the carboxylic acid, which can then react with various electrophiles. acs.org

Functionalization at the C(3), N, and Aryl Positions

The indolin-2-one scaffold allows for functionalization at several key positions, enabling the synthesis of a wide array of derivatives.

C(3) Position: The C3 position of the indolin-2-one ring is a common site for introducing substituents. This can be achieved through various methods, including alkylation and arylation reactions. The innate reactivity of indoles can be exploited for C3 functionalization. nih.gov For instance, a transition-metal-free, Cs2CO3/Oxone®-mediated C3-alkylation of indoles with α-heteroaryl-substituted methyl alcohols has been developed. rsc.org

N-Functionalization: The nitrogen atom of the indolin-2-one ring can be readily functionalized. N-alkylation of stable alkyl triamino-benzene-tricarboxylates, which can be precursors to indolin-2-one analogues, has been reported to proceed under standard alkylation conditions. nih.gov

Aryl Position Functionalization: Modifications to the aryl ring of the indolin-2-one system are crucial for tuning the electronic and steric properties of the molecule. Palladium-catalyzed amination reactions have been used to couple iodinated and dibrominated indolin-2-one derivatives with aminoporphyrins, demonstrating a method for aryl functionalization. researchgate.net

Advanced Synthetic Techniques and Catalysis in Indolin-2-one Chemistry

Modern synthetic strategies for constructing and functionalizing the indolin-2-one core heavily rely on advanced catalytic systems, including both transition-metal-catalyzed and metal-free approaches. These methods offer high efficiency, selectivity, and functional group tolerance.

Transition-Metal-Catalyzed Reactions (e.g., Palladium, Copper, Rhodium, Iridium)

Transition metals play a pivotal role in the synthesis of indolin-2-ones and their analogues, facilitating a wide range of transformations.

Palladium: Palladium catalysis is extensively used for C-H amination, annulation, and coupling reactions.

Intramolecular C-H Amination: Pd(II)-catalyzed intramolecular amination of arenes provides a route to substituted indolines. organic-chemistry.org

Annulation Reactions: Palladium-catalyzed [4+1] annulation of (2-aminophenyl)methanols with sulfoxonium ylides offers a facile synthesis of indolines. rsc.org A novel palladium-catalyzed carbonylative annulation of 2-(1-alkynyl)benzenamines with CO has been demonstrated for the selective synthesis of 3-(halomethylene)indolin-2-ones. nih.gov

Domino Reactions: Palladium-catalyzed domino reactions, such as an intramolecular Heck reaction followed by reductive N-heteroannulation, have been used to synthesize 3,4-fused tricyclic indole skeletons. mdpi.com

Copper: Copper catalysts are effective for various cyclization and coupling reactions.

Domino Synthesis: A copper-catalyzed one-pot domino process involving the condensation of indolin-2-one and phenylhydrazine (B124118) derivatives has been developed for the synthesis of spiropyrazoline oxindoles. researchgate.net

Oxidative Cyclization: Copper-catalyzed oxidative direct cyclization of N-methylanilines with electron-deficient alkenes yields tetrahydroquinolines, showcasing C-H bond cleavage. ggdck.ac.in

Multicomponent Reactions: Copper sulfate (B86663) catalyzes multicomponent Diels-Alder reactions of 2-methylindole, aromatic aldehydes, and cyclic 1,3-diones to produce diverse spirotetrahydrocarbazoles. nih.gov

Rhodium: Rhodium catalysts are particularly useful for cycloaddition and cycloisomerization reactions.

Formal [4+3] Cycloaddition: Rhodium-catalyzed formal aza-[4+3] cycloaddition of 3-diazoindolin-2-imines with 1,3-dienes provides a one-pot synthesis of azepinoindoles. acs.org

Diastereoselective Synthesis: An efficient diastereoselective rhodium-catalyzed synthesis of 2,2,3,3-tetrasubstituted indolines has been achieved from N-sulfonyl-1,2,3-triazoles and ortho-vinylanilines. nih.govresearchgate.net

Cycloisomerization: Rhodium-catalyzed cycloisomerization of o-alkynylanilines is a known method for producing indoles. researchgate.net

Iridium: Iridium catalysts are employed in asymmetric reactions and spirocyclizations.

Aza-Spirocyclization: An iridium(I)-catalyzed reductive Pictet-Spengler reaction of indole-linked lactams and amides yields complex aza-spirocyclic indoline (B122111) structures. acs.org

Asymmetric Cascade Reactions: Iridium-catalyzed asymmetric cascade allylation/Pictet-Spengler cyclization of azomethine ylides with aromatic allylic alcohols allows for the enantioselective synthesis of trisubstituted tetrahydroisoquinolines. bohrium.com

Allylic Substitution: Iridium-catalyzed enantioselective allylic substitution reactions have been used to synthesize precursors for tryptamines and their homologues. rsc.org

| Catalyst | Reaction Type | Substrates | Products | Ref. |

| Palladium | Intramolecular C-H Amination | Arenes | Substituted Indolines | organic-chemistry.org |

| [4+1] Annulation | (2-aminophenyl)methanols, Sulfoxonium ylides | Indolines | rsc.org | |

| Carbonylative Annulation | 2-(1-alkynyl)benzenamines, CO | 3-(halomethylene)indolin-2-ones | nih.gov | |

| Copper | Domino Condensation/Cyclization | Indolin-2-one, Phenylhydrazine derivatives | Spiropyrazoline Oxindoles | researchgate.net |

| Multicomponent Diels-Alder | 2-Methylindole, Aldehydes, Diones | Spirotetrahydrocarbazoles | nih.gov | |

| Rhodium | Formal [4+3] Cycloaddition | 3-Diazoindolin-2-imines, 1,3-Dienes | Azepinoindoles | acs.org |

| Diastereoselective Synthesis | N-sulfonyl-1,2,3-triazoles, o-vinylanilines | Tetrasubstituted Indolines | nih.govresearchgate.net | |

| Iridium | Reductive Spirocyclization | Indole-linked lactams/amides | Aza-spirocyclic Indolines | acs.org |

| Asymmetric Cascade Reaction | Azomethine ylides, Allylic alcohols | Tetrahydroisoquinolines | bohrium.com |

Metal-Free Synthetic Approaches

While transition metals are powerful tools, metal-free synthetic methods are gaining prominence due to their cost-effectiveness and reduced environmental impact.

Iodine-Mediated Reactions: A transition-metal-free, iodine-mediated oxidative intramolecular amination of anilines can produce indolines through the cleavage of unactivated (sp3)C-H and N-H bonds. organic-chemistry.org

Photoredox Catalysis: A transition-metal-free approach using two-molecule organic photoredox catalysts enables the dearomative nucleophilic addition to indoles, yielding 2-substituted indolines under mild conditions. mdpi.comsemanticscholar.org Hydroxide, alkoxide, and cyanide ions can serve as nucleophiles in this process. mdpi.comsemanticscholar.org

Ammonium Salt Catalysis: Diethylammonium iodide has been shown to catalyze the metal-free synthesis of 5-aryl-2-oxazolidinones from aziridines and carbon dioxide at room temperature and atmospheric pressure. rsc.org

Base/Oxidant-Mediated Alkylation: The C3-alkylation of indoles with α-heteroaryl-substituted methyl alcohols can be achieved using a transition-metal-free system of Cs2CO3 and Oxone®. rsc.org This reaction is believed to proceed via a hydrogen autotransfer-type mechanism. rsc.org

| Method | Reaction Type | Substrates | Products | Ref. |

| Iodine-Mediated | Oxidative Intramolecular Amination | Anilines | Indolines | organic-chemistry.org |

| Organic Photoredox Catalysis | Dearomative Nucleophilic Addition | Indoles, Nucleophiles | 2-Substituted Indolines | mdpi.comsemanticscholar.org |

| Diethylammonium Iodide | Cycloaddition | Aziridines, CO2 | 5-Aryl-2-oxazolidinones | rsc.org |

| Cs2CO3/Oxone® | C3-Alkylation | Indoles, α-heteroaryl-substituted methyl alcohols | C3-Alkylated Indoles | rsc.org |

Electrochemical Synthesis Methods

Electrochemical synthesis, an approach that utilizes electric current to drive chemical reactions, is increasingly recognized as a powerful and sustainable tool in organic chemistry. rsc.orgbeilstein-journals.org This method often avoids the need for stoichiometric chemical oxidants or reductants, reducing waste and offering alternative reaction pathways. rsc.org For the synthesis of indolin-2-one (oxindole) scaffolds, electrochemical methods have been explored, primarily involving intramolecular cyclization reactions.

One prominent electrochemical strategy involves the cyclization of N-arylacrylamides. In 2018, it was reported that substituted oxindoles could be synthesized through Co-catalyzed electrochemical reactions of N-arylacrylamides with arylhydrazines or potassium alkyltrifluoroborates. rsc.org These reactions proceed via radical pathways at ambient temperature, demonstrating high efficiency and environmental friendliness by avoiding traditional oxidants. rsc.org For instance, the electrochemical trifluoromethylation and cyclization of N-arylacrylamides using sodium triflinate (CF3SO2Na) have been shown to produce trifluoromethylated oxindoles in good yields. rsc.org The mechanism involves the generation of a trifluoromethyl radical, which attacks the alkene, leading to an intermediate that undergoes transformation and subsequent anodic oxidation to form the final oxindole product. rsc.org

Another electrochemical approach focuses on the modification of the isatin core to generate 3-substituted-3-hydroxyindolin-2-ones. The Henry reaction of isatins, for example, has been induced electrochemically to create these derivatives. derpharmachemica.com In one method, the electrochemical reaction of isatins and indoles was conducted in dry propanol (B110389) within an undivided cell, using magnesium and iron electrodes. This process, facilitated by NaBr as an electrolyte, afforded 3-hydroxyoxindoles in high yields (88–94%). rsc.org

The choice of electrochemical cell setup can also be crucial. Divided and undivided cells can lead to different product selectivities, as demonstrated in the electrochemical carboxylation of N-heteroarenes. nih.gov While not directly applied to this compound, this principle highlights the tunability of electrochemical reactions. nih.gov These methods showcase the potential of electrochemistry to construct the core structure of indolin-2-ones and introduce functionality, representing a greener alternative to conventional synthesis. rsc.orgresearchgate.net

Table 1: Examples of Electrochemical Synthesis of Indolin-2-one Analogues

| Starting Material | Reagent(s) | Key Conditions | Product | Yield |

|---|---|---|---|---|

| N-arylacrylamides | Arylhydrazines or Potassium alkyltrifluoroborates | Co-catalyst, ambient temperature | Substituted oxindoles | High |

| N-arylacrylamide | CF3SO2Na | Constant current, undivided cell | Trifluoromethylated oxindole | 74% rsc.org |

| Isatins | Indoles | Mg anode, Fe cathode, NaBr, propanol, 40 °C | 3-hydroxyoxindoles | 88–94% rsc.org |

One-Pot and Multicomponent Reaction Strategies

One-pot syntheses and multicomponent reactions (MCRs) represent highly efficient strategies in organic synthesis, valued for their ability to reduce reaction steps, purification processes, and waste generation. tcichemicals.com These approaches are particularly significant for constructing complex molecular architectures like the indolin-2-one framework from simple precursors in a single operation. tcichemicals.comscitechnol.com

A common one-pot strategy for synthesizing functionalized oxindoles is through tandem or domino reactions. The tandem cyclization of acrylamides, often catalyzed by transition metals, is a well-regarded method for creating various oxindole derivatives. scitechnol.com Another approach involves the reaction of indole derivatives bearing a hydroxyalkyl chain with dimethyl sulfoxide (B87167) and oxalyl chloride under Swern conditions. This process triggers a one-pot transformation that includes the oxidation of the indole to an oxindole and chlorination at both the C-3 position and the side chain. colab.ws

Multicomponent reactions, where three or more reactants combine in a single step, offer a powerful tool for generating molecular diversity. organic-chemistry.orgtaylorfrancis.com For the synthesis of 3,3'-disubstituted oxindoles, an L-proline catalyzed three-component reaction has been developed. rsc.org This method involves a sequential Knoevenagel condensation between an isatin derivative and malononitrile, followed by a Michael addition with a ketone. rsc.org This strategy is noted for its mild conditions, short reaction times, and high atom economy. rsc.org

Furthermore, one-pot methodologies have been developed for creating spiro-oxindoles, which are of significant interest in medicinal chemistry. A sequential one-pot reaction for N-sulfonyl spiroaziridine oxindoles starts from spiroepoxy oxindoles, which undergo regioselective amination with aqueous ammonia, followed by a ring-closing reaction with a sulfonyl chloride. rsc.org Another example is the one-pot synthesis of spiro[2H-pyran-3,4′-indoline] derivatives through a series of consecutive reactions including Knoevenagel condensation, Michael addition, reduction, and cyclization starting from isatin derivatives, malononitrile, and ketones. rsc.org These methods highlight the versatility of one-pot and multicomponent strategies in efficiently assembling complex indolin-2-one analogues. mdpi.combeilstein-journals.org

Table 2: Examples of One-Pot and Multicomponent Syntheses of Indolin-2-one Analogues

| Strategy | Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Three-Component Reaction | Isatin, Malononitrile, Ketone | L-proline, room temperature | 3,3′-disubstituted oxindoles rsc.org |

| Sequential One-Pot | Spiroepoxy oxindole, Aqueous ammonia, Sulfonyl chloride | Base, ambient conditions | N-sulfonyl spiroaziridine oxindoles rsc.org |

| One-Pot Transformation | Indole with hydroxyalkyl chain, DMSO, Oxalyl chloride | Swern conditions | 3-chloro-oxindole with chlorinated side chain colab.ws |

| Three-Component Reaction | Isatin derivatives, 6-aminouracil (B15529) derivatives | - | Spiro-oxindoles based on uracil (B121893) mdpi.com |

Chemical Reactivity and Transformation Pathways of 5 Ethoxyindolin 2 One Analogues

Reactivity Profiles of the Indolin-2-one Core

The reactivity of the indolin-2-one core is primarily centered around three main positions: the β-carbon (C3), the nitrogen atom of the lactam (N1), and the carbonyl group (C2). The electronic nature of the fused benzene (B151609) ring and the substituents it carries, such as the ethoxy group in 5-ethoxyindolin-2-one, can influence the reactivity at these sites.

The β-carbon (C3 position) of the indolin-2-one ring is flanked by a carbonyl group and an aromatic ring, making its protons acidic and thus readily removable by a base. This allows for a variety of reactions to introduce substituents at this position. sci-hub.se

Alkylation and Alkenylation: The C3 position can be readily alkylated or alkenylated. For instance, base-induced alkenylation of indolin-2-ones has been achieved using reagents like 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles. researchgate.net The choice of base, such as sodium hydride (NaH) in tetrahydrofuran (B95107) (THF), is critical for the success of these reactions. researchgate.net

Condensation Reactions: The active methylene (B1212753) group at C3 can participate in Knoevenagel condensation reactions with aldehydes and ketones to form 3-substituted-ylideneindolin-2-ones. mdpi.com These reactions are often catalyzed by bases like piperidine (B6355638) or acids.

Michael Addition: The C3 position can act as a nucleophile in Michael additions to α,β-unsaturated compounds. bhu.ac.in This reaction allows for the introduction of a variety of carbon chains at this position.

Formation of Spiro Compounds: The generation of a carbanion at the C3 position is a key step in the synthesis of spiro-oxindoles, which are compounds where the C3 carbon is part of two rings. This often requires the use of strong bases like sodium bis(trimethylsilyl)amide (NaN(SiMe3)2) for deprotonation. sci-hub.se

The nitrogen atom of the lactam in the indolin-2-one core is a nucleophilic center and can undergo various substitution reactions. rsc.org

N-Alkylation and N-Arylation: The N-H proton can be removed by a base, and the resulting anion can be alkylated or arylated using alkyl halides or aryl halides, respectively. bhu.ac.in For example, N-substituted derivatives of 3-benzylidene-2-oxo-indoline can be obtained by reacting the parent compound with benzyl (B1604629) chloride or propyl bromide. rsc.org

N-Acylation: The nitrogen can be acylated using acyl chlorides or anhydrides in the presence of a base.

Mannich Reaction: While the Mannich reaction typically occurs at the C3 position of indole (B1671886), N-substituted dimethylaminomethyl indoles can be formed, which can then rearrange to the more stable C3-substituted product. bhu.ac.in

The carbonyl group at the C2 position is susceptible to nucleophilic attack and can undergo a range of transformations.

Reduction: The carbonyl group can be reduced to a methylene group (CH2) using reagents like low-valent titanium. daneshyari.com Selective reduction of the C2-carbonyl without affecting other reducible functional groups in the molecule is a significant challenge. daneshyari.com

Conversion to Thio-oxindoles: The carbonyl oxygen can be replaced with a sulfur atom using reagents like Lawesson's reagent to yield the corresponding thio-oxindoles.

Wittig Reaction: The carbonyl group can react with phosphorus ylides in a Wittig reaction to form an exocyclic double bond at the C2 position.

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the carbonyl group to form tertiary alcohols. msu.edu

Reactivity at the N-H Position

Stereochemical Considerations in Indolin-2-one Derivatives

The geometry of substituents around the indolin-2-one core can significantly impact the biological activity of the resulting derivatives. This is particularly relevant for compounds with a double bond at the C3 position, which can exist as E/Z isomers.

3-(Benzylidene)indolin-2-one derivatives are a class of compounds that often exhibit E/Z isomerism due to the restricted rotation around the exocyclic C=C double bond. The relative stability and interconversion of these isomers are of great interest.

Isomer Stability and Interconversion: Studies have shown that 3-(benzylidene)indolin-2-one derivatives can exist as mixtures of E and Z isomers, and their interconversion can be observed in solution, often influenced by light or polar solvents. mdpi.com The Z-diastereomer is sometimes found to be more stable or to have better docking scores with biological targets compared to the E-isomer. nih.govresearchgate.net

Kinetic Studies: Time-dependent kinetic studies of the E/Z isomerization of these compounds have been performed, often in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) at room temperature. These studies have revealed that the isomerization often follows first-order kinetics. rsc.orgnih.gov The rate constants and half-lives for the interconversion can be determined through graphical analysis. rsc.orgnih.gov

Factors Influencing Isomerization: The rate of isomerization can be influenced by the nature of the substituents on both the indolin-2-one ring and the benzylidene moiety. For example, N-substituted derivatives have been observed to have a significantly increased isomerization rate. mdpi.com However, a general pattern for the isomerization behavior across all derivatives is not always observed. rsc.org

Table 1: Kinetic Data for E/Z Isomerization of Representative 3-(Benzylidene)indolin-2-one Derivatives rsc.org

| Compound | Isomerization Direction | Half-life (t₁/₂) | Stability Observation |

| 5c | E → Z | 8.3 hours | Z isomer is more stable |

| 7b | Z → E | 12.53 hours | E diastereomer is more stable |

This table presents selected data from a study on the isomerization kinetics of 3-(benzylidene)indolin-2-one derivatives, illustrating the variability in isomer stability and interconversion rates.

Rearrangement Reactions and Scaffold Diversification

Rearrangement reactions of the indolin-2-one scaffold provide powerful tools for generating molecular diversity and accessing novel heterocyclic systems. chemrxiv.org

Spirocycle Formation: The indolin-2-one core is a versatile precursor for the synthesis of spirocyclic compounds. For example, palladium-catalyzed cascade reactions of tryptamine (B22526) derivatives with propargyl carbonate can lead to the formation of spiroindolenines. acs.org Similarly, the reaction of indoleninyl halides with various nucleophiles can generate a broad array of functionalized spirocyclic indole derivatives. acs.org

Ring Expansion and Rearrangement: Under certain conditions, the indolin-2-one ring can undergo rearrangement to form larger ring systems. For instance, indoleninyl halides have been shown to rearrange to form quinoline (B57606) derivatives under basic conditions. acs.org

Oxidative Rearrangements: Oxidative cleavage of the indole C2-C3 bond, followed by rearrangement, can lead to the formation of other heterocyclic scaffolds. A notable example is the conversion of indoles to benzimidazoles through a process involving oxidative cleavage, amination, a Hofmann-type rearrangement, and cyclization. chemrxiv.org

Derivatization and Structural Elucidation Studies of 5 Ethoxyindolin 2 One Analogues

Design and Synthesis of Novel Indolin-2-one Derivatives

The generation of new indolin-2-one derivatives is a cornerstone of drug discovery programs aiming to improve potency, selectivity, and pharmacokinetic profiles. The 5-ethoxyindolin-2-one core offers a versatile platform for structural modification at several key positions.

The structural optimization of the indolin-2-one scaffold involves a variety of synthetic strategies aimed at creating chemical diversity. Key approaches include modifications at the N1, C3, and C5 positions of the indolin-2-one ring.

N-Substitution: The nitrogen atom of the indolinone ring is a common site for modification. Alkylation, arylation, or acylation at this position can significantly influence the molecule's properties. For instance, studies on related indolin-2-ones have shown that introducing N-substituents like N-butyl or N-benzyl groups can lead to potent cytotoxic effects. nih.gov The presence of an N-aryl fragment has also been shown to improve anticancer activity. nih.gov

C3-Substitution: The C3 position is highly reactive and allows for the introduction of a wide range of substituents, often via condensation reactions with aldehydes or ketones. A common strategy involves creating C3-arylidene derivatives, where a methylene (B1212753) linker connects the indolinone ring to an aryl group. mdpi.com This approach has been used to synthesize compounds like Sunitinib and Semaxanib. mdpi.com

Aromatic Ring Substitution: The benzene (B151609) ring portion of the scaffold, which in this case features a 5-ethoxy group, can be further functionalized. Introducing additional substituents can modulate the electronic properties and steric profile of the molecule. For example, adding electron-withdrawing groups like nitro (-NO₂) or chloro (-Cl) can enhance biological activity.

The goal of these diversification strategies is to explore the chemical space around the this compound core to identify derivatives with improved molecular interactions and biological functions.

Combinatorial chemistry provides a powerful tool for the rapid synthesis of large, organized collections (libraries) of compounds. This approach is highly applicable to the indolin-2-one scaffold for generating a multitude of derivatives for high-throughput screening.

A prominent strategy for building such libraries is through multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, incorporating diversity at multiple points. For example, a three-component cyclization of N-substituted isatins, primary amines, and methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates has been used to generate a library of 122 spiro[chromeno[2,3-c]pyrrole-1,3'-indoline] derivatives. bioorganica.com.ua This method is efficient and allows for the creation of structurally complex molecules from simple starting materials. bioorganica.com.ua

Solution-phase parallel synthesis is another effective technique. This involves dividing a set of common starting materials into a series of separate reaction vessels and treating them with a diverse range of building blocks to create a library of related but distinct products. bohrium.com This approach was used to create a combinatorial library of substituted 3-(2-indolyl)piperidines and 2-phenyl indoles designed to inhibit specific protein-protein interactions. nih.gov These principles can be directly applied to a this compound core to rapidly generate a focused library for biological evaluation.

Strategies for Structural Optimization and Diversification

Impact of Substituents on Molecular Interactions

The nature and position of substituents on the indolin-2-one ring have a profound impact on the molecule's ability to interact with biological targets, such as enzymes or receptors. Structure-activity relationship (SAR) studies reveal critical insights into these interactions.

Electronic Effects: The electronic properties of substituents are crucial. Electron-withdrawing groups, such as nitro (-NO₂) and halogens (-Cl, -F), often enhance biological activity. mdpi.com This is attributed to their ability to modulate the electron density of the scaffold, potentially improving target binding affinity or cellular uptake. Conversely, electron-donating groups like methyl (-CH₃) and methoxy (B1213986) (-OCH₃) tend to result in lower activity. mdpi.com

Steric Effects: The size and shape (steric bulk) of a substituent can influence how the molecule fits into a binding pocket. Bulky substituents can either create favorable interactions or cause steric hindrance, which may prevent effective binding. researchgate.net For example, in one study, sterically hindered phenol (B47542) moieties were attached to the N(1) position, which prevented the hydroxyl group from participating in hydrogen bonding. researchgate.net

Positional Effects: The location of a substituent is as important as its chemical nature. Research indicates that substituents at the C5 position of the indolin-2-one ring can be more impactful on activity than those at other positions, such as C3.

The following table summarizes the observed impact of different substituents on the activity of various indolin-2-one derivatives based on published research findings.

| Substituent Group | Position | Observed Impact on Activity | Reference |

| Chloro (-Cl), Fluoro (-F) | Aryl ring | Consistently enhanced cytotoxicity | mdpi.com |

| Nitro (-NO₂) | C5 | Enhanced antibacterial and anticancer activity | |

| Methyl (-CH₃) | Aryl ring | Displayed lower cytotoxicity | mdpi.com |

| Methoxy (-OCH₃) | Aryl ring | Displayed lower cytotoxicity | mdpi.com |

| N-butyl, N-benzyl | N1 | Strongly cytotoxic | nih.gov |

| N-phenyl | N1 | Improved anticancer activity | nih.gov |

Spirocyclic Indolin-2-one Derivatives (e.g., Spirooxindoles)

Spirooxindoles are a fascinating and structurally complex class of compounds where the C3 carbon of the indolin-2-one core serves as a spiro-center, connecting it to a second ring system. This arrangement creates a rigid, three-dimensional architecture that is prevalent in many natural alkaloids and is of great interest in drug discovery. nuph.edu.ua

The synthesis of these complex molecules often begins with isatin (B1672199) (1H-indole-2,3-dione) or its derivatives, which are precursors to the indolin-2-one structure. A variety of synthetic methodologies have been developed to construct the spirocyclic framework:

Multi-component Reactions (MCRs): As previously mentioned, MCRs are highly effective for building spirooxindoles. One-pot reactions involving isatin, an amine, and a 1,3-dicarbonyl compound can yield complex spiro-fused heterocycles under green conditions, such as using ultrasonic irradiation. tandfonline.combohrium.com

1,3-Dipolar Cycloadditions: This powerful reaction involves the addition of a 1,3-dipole, such as an azomethine ylide, to the C3-exocyclic double bond of a methyleneindolinone. nuph.edu.ua This method is a key strategy for constructing spiro-pyrrolidinyl and spiro-pyrrolizinyl oxindoles. nuph.edu.uanih.gov

[3+2] Cycloadditions: The reaction between isatin-derived building blocks and other components can form five-membered spiro-rings. For example, a [3+2] cycloaddition between isatin-derived Morita–Baylis–Hillman (MBH) carbonates and 3-ylidene oxindoles has been used to create bispirooxindole products with high stereocontrol. rsc.org

Catalytic Asymmetric Synthesis: To control the stereochemistry at the complex spiro-center, significant effort has been devoted to developing catalytic asymmetric methods. These reactions use chiral catalysts to produce specific enantiomers of the spirooxindole product, which is critical for biological applications. rsc.org

The synthesis of spirooxindoles provides access to novel chemical entities with unique 3D shapes, expanding the diversity of derivatives that can be generated from the indolin-2-one scaffold. researchgate.net

Computational and Theoretical Investigations of Indolin 2 One Systems

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to another to form a stable complex. drugdesign.org This technique is instrumental in drug discovery for identifying the binding mode of ligands within the active site of a protein. academie-sciences.fr Studies on various indolin-2-one derivatives have been conducted to understand their interactions with different biological targets, such as protein kinases. researchgate.netingentaconnect.com

Interaction energy scores, such as the MolDock Score, are used to estimate the binding affinity between a ligand and its target protein. A lower score typically indicates a more stable and favorable interaction. researchgate.net In studies involving indolin-2-one derivatives targeting Aurora B kinase, a key enzyme in cell division, MolDock scores have been calculated to identify potent inhibitors. researchgate.netingentaconnect.com For instance, certain derivatives have shown more stable interaction energies than the known inhibitor Sunitinib. researchgate.netingentaconnect.com Another scoring function, the Rerank Score, has been used in docking studies against other protein targets, where a more negative value also suggests stronger binding. aip.org

The following table summarizes representative interaction energies for various indolin-2-one derivatives against different protein targets.

| Compound Class | Protein Target | Scoring Method | Interaction Energy (kcal/mol) | Reference |

| Indolin-2-one Derivatives | Aurora B Kinase | MolDock Score | -225.90 to -135.63 | researchgate.net |

| Indolin-2-one Derivatives | WiDr Cells Protein (3LN1) | Rerank Score | -91.1187 | aip.org |

| Indolin-2-one Derivatives | COX-2 | Docking Score | -7.077 to -6.071 | researchgate.net |

| Indole (B1671886) Derivatives | COX-2 | Binding Affinity | -11.35 to -10.40 | ajchem-a.com |

This table is representative of findings for the broader class of indolin-2-one derivatives, as specific data for 5-Ethoxyindolin-2-one is not publicly available. The scores illustrate the range of binding affinities observed for this scaffold.

Molecular docking not only predicts binding energy but also identifies the specific amino acid residues within the target's active site that interact with the ligand. These interactions, primarily hydrogen bonds and hydrophobic contacts, are critical for the stability of the ligand-protein complex. jmchemsci.com

For indolin-2-one derivatives targeting Aurora B kinase, studies have consistently shown interactions with key residues such as Glutamic acid 171 (Glu171) and Alanine 173 (Ala173). researchgate.netingentaconnect.com The –NH group of the indolinone core commonly forms a hydrogen bond with the side chain of Glu171, while the carbonyl group (C=O) interacts with Ala173. researchgate.netingentaconnect.com In other systems, interactions with residues like Tyrosine 341 (Tyr341) and Valine 335 (Val335) have been noted. aip.org These interactions are crucial for the potency and selectivity of the inhibitors. researchgate.netingentaconnect.com

Key Interacting Residues for Indolin-2-one Derivatives:

Glu171: Forms hydrogen bonds with the –NH group of the indolinone core. researchgate.netingentaconnect.com

Ala173: Interacts with the C=O group of the indolinone moiety via hydrogen bonds. researchgate.netingentaconnect.com

Tyr341: Involved in hydrogen bond interactions. aip.org

Val335: Participates in hydrogen bonding. aip.org

Cys532: Forms hydrogen bonds with certain derivatives. rsc.org

Asp1046: Engages in hydrogen bonding. rsc.org

Analysis of Binding Conformations and Interaction Energies (e.g., MolDock Score)

Quantum Chemical Calculations (e.g., DFT-Based Studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and energetic properties of molecules. bohrium.comnih.gov These methods are used to predict molecular stability, analyze charge distribution, and examine frontier molecular orbitals, offering insights that complement experimental findings. nih.govbeilstein-journals.org

DFT calculations can determine the optimized geometry of a molecule and its total energy, which relates to its stability. nih.gov By comparing the energies of different conformations or tautomers, the most stable form can be identified. beilstein-journals.org The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter derived from these calculations. A larger HOMO-LUMO gap generally implies higher molecular stability and lower chemical reactivity. researchgate.net

The table below presents theoretical energetic properties for representative indolinone derivatives, calculated using DFT methods.

| Property | (Z)-6-chloro-3-(2-chlorobenzylidene)indolin-2-one | (Z)-6-chloro-3-(2-nitrobenzylidene)indolin-2-one | Reference |

| HOMO Energy (eV) | -6.13 | -6.23 | nih.gov |

| LUMO Energy (eV) | -2.71 | -2.96 | nih.gov |

| HOMO-LUMO Gap (eV) | 3.42 | 3.27 | nih.gov |

Data is for chloro and nitro indolinone derivatives, illustrating the application of DFT to predict stability. These values indicate relative reactivity.

| Compound | Dipole Moment (Debye) | Reference |

| (Z)-6-chloro-3-(2-chlorobenzylidene)indolin-2-one | 1.55 | nih.gov |

| (Z)-6-chloro-3-(2-nitrobenzylidene)indolin-2-one | 4.85 | nih.gov |

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of reacting species. wikipedia.orgnumberanalytics.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. taylorandfrancis.com The energy of the HOMO is related to the molecule's ionization potential and its tendency to donate electrons, whereas the LUMO's energy relates to the electron affinity. taylorandfrancis.com The distribution and energy of these orbitals are critical for predicting the regioselectivity and reactivity of chemical reactions. numberanalytics.com In the context of drug design, FMO analysis helps to understand how a ligand might interact electronically with its biological target. researchgate.net

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals that align with the familiar Lewis structure concepts of bonds and lone pairs. uni-muenchen.dewisc.edufaccts.de This technique allows for the quantitative assessment of electron delocalization and hyperconjugative interactions, which are crucial for understanding molecular stability and reactivity. uni-muenchen.de

In the context of this compound, NBO analysis would elucidate the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. These donor-acceptor interactions represent deviations from the idealized Lewis structure and are referred to as "delocalization" corrections. uni-muenchen.de The energetic significance of these interactions is typically evaluated using second-order perturbation theory. uni-muenchen.de

For the this compound molecule, key interactions would include:

Delocalization from the oxygen lone pairs of the ethoxy group: The lone pair orbitals on the oxygen atom of the ethoxy group can donate electron density to the antibonding orbitals of the adjacent aromatic ring and the indolinone core. This hyperconjugative interaction stabilizes the molecule and influences the electron density distribution of the entire system.

Interactions involving the amide group: The nitrogen lone pair of the indolinone ring and the carbonyl (C=O) group's pi-system are involved in significant delocalization. The nitrogen lone pair donates into the carbonyl's π* antibonding orbital, a classic amide resonance effect.

Aromatic system delocalization: The π-electrons of the benzene (B151609) ring are extensively delocalized, and NBO analysis can quantify the interactions between the occupied π orbitals and the unoccupied π* orbitals.

Table 1: Hypothetical NBO Analysis Data for Key Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (1) O(ethoxy) | σ(C-C)ring | ~1-3 | Hyperconjugation |

| LP (1) O(ethoxy) | π(C=C)ring | ~5-10 | Resonance |

| LP (1) N(amide) | π(C=O) | ~50-60 | Amide Resonance |

| π(C=C)ring | π(C=C)ring | ~15-25 | π-delocalization |

Note: The values presented in this table are hypothetical and serve to illustrate the expected outcomes of an NBO analysis. Actual values would be obtained from quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for predicting the reactive behavior of a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface of a molecule, providing a visual representation of the charge distribution. uni-muenchen.dewuxiapptec.com Regions with negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions with positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. wuxiapptec.comnumberanalytics.com

For this compound, an MEP surface analysis would reveal the following key features:

Negative Potential Regions: The most negative electrostatic potential is expected to be localized around the oxygen atom of the carbonyl group due to its high electronegativity and the presence of lone pairs. This indicates that this site is the primary center for electrophilic attack. The oxygen of the ethoxy group would also exhibit a region of negative potential, though likely less intense than the carbonyl oxygen.

Positive Potential Regions: Positive potential would be observed around the hydrogen atoms, particularly the N-H proton of the indolinone ring. This suggests its susceptibility to deprotonation by a base. The hydrogen atoms on the aromatic ring and the ethoxy group will also show positive potential.

Aromatic Ring: The π-system of the benzene ring will influence the MEP, creating a region of negative potential above and below the plane of the ring, making it attractive to electrophiles.

The MEP surface provides a qualitative guide to the molecule's reactivity, highlighting the sites most likely to interact with other charged or polar species. uni-muenchen.de This information is instrumental in understanding intermolecular interactions, such as hydrogen bonding and receptor-ligand binding. chemrxiv.org

Chemical Reactivity Indices Determination

Chemical reactivity indices, derived from Density Functional Theory (DFT), provide quantitative measures of a molecule's reactivity and stability. numberanalytics.comdergipark.org.tr These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

Key global reactivity indices for this compound would include:

HOMO and LUMO Energies (EHOMO and ELUMO): EHOMO is related to the molecule's ability to donate electrons (nucleophilicity), while ELUMO relates to its ability to accept electrons (electrophilicity). A smaller HOMO-LUMO energy gap (ΔE) generally implies higher reactivity. mdpi.com

Ionization Potential (I) and Electron Affinity (A): I ≈ -EHOMO and A ≈ -ELUMO.

Electronegativity (χ): χ = (I + A) / 2. It measures the molecule's tendency to attract electrons. dergipark.org.tr

Chemical Hardness (η): η = (I - A) / 2. It represents the resistance to change in electron distribution. dergipark.org.tr

Chemical Softness (S): S = 1 / (2η). It is the reciprocal of hardness and indicates a molecule's polarizability.

Electrophilicity Index (ω): ω = μ2 / (2η), where μ is the electronic chemical potential (μ ≈ -χ). This index quantifies the global electrophilic nature of a molecule. dergipark.org.tr

Table 2: Hypothetical Chemical Reactivity Indices for this compound

| Parameter | Formula | Hypothetical Value (eV) |

| EHOMO | - | -8.5 |

| ELUMO | - | -1.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 7.0 |

| Ionization Potential (I) | -EHOMO | 8.5 |

| Electron Affinity (A) | -ELUMO | 1.5 |

| Electronegativity (χ) | (I+A)/2 | 5.0 |

| Chemical Hardness (η) | (I-A)/2 | 3.5 |

| Electrophilicity Index (ω) | χ2/(2η) | 3.57 |

Note: These values are illustrative and would be determined through DFT calculations.

These indices provide a comprehensive picture of the chemical reactivity of this compound, allowing for comparisons with other molecules and predictions of its behavior in chemical reactions.

Fukui Functions for Regioselectivity Prediction

There are three main types of condensed Fukui functions:

f+(r): For nucleophilic attack (electron donation to the molecule). It is calculated from the difference in electron density between the neutral and anionic states. hackernoon.com

f-(r): For electrophilic attack (electron removal from the molecule). It is calculated from the difference in electron density between the neutral and cationic states. hackernoon.com

f0(r): For radical attack. It is the average of f+(r) and f-(r). hackernoon.com

For this compound, the Fukui functions would predict the regioselectivity of its reactions:

Nucleophilic Attack: The site with the highest value of f+(r) will be the most likely target for a nucleophile. This is expected to be the carbonyl carbon, which is electron-deficient.

Electrophilic Attack: The site with the highest value of f-(r) will be the most susceptible to an electrophile. This is likely to be the carbonyl oxygen or specific positions on the aromatic ring activated by the ethoxy group.

By analyzing the Fukui functions, one can predict the most probable sites for chemical reactions, which is invaluable for understanding reaction mechanisms and designing new synthetic routes. numberanalytics.comuchile.cl

Homology Modeling and Molecular Dynamics Simulations of Protein Targets

When this compound or its derivatives are investigated as potential drug candidates, understanding their interaction with biological targets, typically proteins, is crucial. If the experimental structure of the target protein is unavailable, homology modeling can be employed to generate a reliable three-dimensional model. nih.govspringernature.com This computational technique constructs a model of the target protein based on its amino acid sequence and the experimentally determined structure of a homologous protein (the template). nih.govuniroma1.itnih.gov

Once a model of the target protein is obtained, or if an experimental structure is available, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the protein and its complex with this compound. plos.orgvalencelabs.com MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities over time. valencelabs.com

These simulations can reveal:

Binding Stability: The stability of the ligand-protein complex can be assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time. frontiersin.org

Interaction patterns: MD can identify key amino acid residues involved in the binding and characterize the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces). plos.orguinjkt.ac.id

Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these dynamic adjustments. frontiersin.org

Homology modeling and MD simulations are powerful tools in drug discovery, providing insights into the molecular basis of ligand recognition and guiding the design of more potent and selective inhibitors. nih.govfrontiersin.orgscispace.com

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. longdom.org Computational methods are extensively used to establish and rationalize these relationships, thereby guiding the optimization of lead compounds in drug discovery. nih.govuni-bonn.deoncodesign-services.com

For a series of this compound analogs, computational SAR studies would involve:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. By docking a series of analogs into the active site of a target protein, one can correlate their predicted binding affinities with their experimentally determined activities.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the biological activity of a set of compounds to their physicochemical properties or structural descriptors. oncodesign-services.com These models can be used to predict the activity of novel, unsynthesized compounds.

3D-QSAR (CoMFA and CoMSIA): Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR methods that correlate the biological activity of molecules with their 3D steric and electrostatic fields. These methods provide 3D contour maps that visualize the regions where modifications to the molecular structure would likely lead to increased or decreased activity.

Through these computational approaches, SAR studies can identify the key structural features of the this compound scaffold that are essential for its biological activity. nih.govnih.gov This knowledge is critical for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. longdom.org

Advanced Research Applications of Indolin 2 One Scaffolds

Indolin-2-one as a Core Structure for Enzyme Inhibitors

The rigid, heterocyclic structure of indolin-2-one provides a stable framework that can be functionalized to interact with the active sites of various enzymes. The C3 position, in particular, allows for the introduction of diverse side chains that can project into the binding pockets of target proteins, while the nitrogen at position 1 and the phenyl ring offer further points for modification to enhance potency and pharmacokinetic properties. This has led to its widespread use in the design of inhibitors for several key enzyme families implicated in disease.

The indolin-2-one scaffold is a cornerstone in the development of tyrosine kinase inhibitors (TKIs). Many TKIs featuring this core structure function by competing with adenosine (B11128) triphosphate (ATP) for its binding site in the kinase domain, thereby blocking signal transduction pathways essential for cell proliferation and survival. scirp.org

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

The indolin-2-one structure is a well-established pharmacophore for inhibiting VEGFR, a key regulator of angiogenesis. nih.gov The FDA-approved multi-kinase inhibitor, Sunitinib, features a 5-fluoroindolin-2-one core and targets several receptor tyrosine kinases, including VEGFRs. nih.govscirp.org Its development stemmed from earlier indolin-2-one compounds like Semaxanib (SU5416), which was one of the first synthetic inhibitors of the VEGFR-2 kinase domain to be studied clinically. scirp.orgwikipedia.orgnih.gov

Structure-activity relationship (SAR) studies have demonstrated that the indolin-2-one nucleus is crucial for VEGFR inhibition. nih.govresearchgate.net The oxindole (B195798) moiety typically forms two critical hydrogen bonds with the hinge region of the kinase's ATP-binding site (e.g., with Cys919 and Glu917 in VEGFR2). cancertreatmentjournal.comacs.org Substitutions at the C3 position of the oxindole ring, often with a pyrrole (B145914) or similar heterocyclic group, and modifications at the C5 position of the indolin-2-one ring significantly influence potency and selectivity. nih.govnih.govcancertreatmentjournal.com

Table 1: Indolin-2-one Based VEGFR Inhibitors and Research Findings

| Compound | Target(s) | Key Findings / IC₅₀ | Citation(s) |

|---|---|---|---|

| Sunitinib | VEGFRs, PDGFRs, c-Kit, FLT3, RET, CSF1R | Multi-kinase inhibitor approved for renal cell carcinoma and GIST. Inhibits VEGFR-2 with an IC₅₀ of 0.139 µM. | scirp.orgscirp.orgresearchgate.net |

| Semaxanib (SU5416) | VEGFR-2 (Flk-1/KDR), c-Kit | Potent and selective inhibitor of VEGFR-2. Served as a lead compound for Sunitinib development. | scirp.orgwikipedia.orgnih.govnih.gov |

| SU6668 | VEGFR, PDGFRβ, FGFR1 | A selective inhibitor of these three receptor tyrosine kinases. | scirp.org |

| Compound 17a | VEGFR-2 | Exhibited potent VEGFR-2 inhibitory activity with an IC₅₀ of 0.078 µM. | researchgate.net |

| Compound 10g | VEGFR-2 | Showed potent VEGFR-2 inhibition with an IC₅₀ of 0.087 µM. | researchgate.net |

Src Kinase Inhibition

The Src family of non-receptor tyrosine kinases are also important targets for cancer therapy. Research has led to the discovery of novel indolin-2-one derivatives that potently inhibit Src kinase. researchgate.netnih.gov These inhibitors are often designed with specific substitutions on the indolin-2-one ring and a side chain at the C3 position that occupies the ATP-binding pocket. Molecular docking studies reveal that the indole (B1671886) NH group can form a key hydrogen bond with the backbone of Met341 in the Src active site, contributing to the inhibitory activity. nih.gov

Table 2: Indolin-2-one Based Src Kinase Inhibitors and Research Findings

| Compound | Target(s) | Key Findings / IC₅₀ | Citation(s) |

|---|---|---|---|

| SU6656 | Src family kinases | An inhibitor of the Src family of tyrosine kinases. | scirp.org |

| Compound 2f | Src Kinase | Showed the most significant activity in its series with an IC₅₀ value of 1.02 μM. | nih.gov |

| Compound b11 | Src Kinase | An arylimine-2-oxindole derivative that showed an IC₅₀ value of 5.3 μM against Src kinase. | researchgate.net |

Epidermal Growth Factor Receptor (EGFR) Inhibition

The indolin-2-one scaffold has been successfully employed to create inhibitors of EGFR, a receptor tyrosine kinase often overexpressed in various cancers. acs.org Researchers have designed EGFR inhibitors by bioisosterically replacing the quinazoline (B50416) moiety of known drugs like Gefitinib with the indolin-2-one core. mdpi.com This allows the new compounds to maintain key hydrogen bonding interactions with the kinase hinge region (e.g., Met793). mdpi.com Further modifications to the benzylidene group at the C3 position help to optimize interactions within the hydrophobic pocket of the receptor. mdpi.com

Table 3: Indolin-2-one Based EGFR Inhibitors and Research Findings

| Compound | Target(s) | Key Findings / IC₅₀ | Citation(s) |

|---|---|---|---|

| Compound 4b | EGFR-TK, Tubulin, CK1 | Effective EGFR-TK inhibitor with an IC₅₀ of 0.19 μg/mL. | mdpi.com |

| Compound 4e | EGFR-TK, Tubulin, CK1 | Effective EGFR-TK inhibitor with an IC₅₀ of 0.40 μg/mL. | mdpi.com |

| Compound 5g | EGFR, CDK-2 | Potent EGFR inhibition with an IC₅₀ of 0.026 μM. | frontiersin.org |

| Compound 5l | EGFR, CDK-2 | Potent EGFR inhibition with an IC₅₀ of 0.067 μM. | frontiersin.org |

Aurora kinases are critical regulators of mitosis, and their inhibition is a validated strategy in oncology. The indolin-2-one scaffold has been utilized to develop specific inhibitors of Aurora B kinase. Through screening and ligand-docking studies, a compound designated HOI-07 was identified as a potent and selective Aurora B inhibitor. nih.govaacrjournals.org It potently suppresses the phosphorylation of a key Aurora B substrate, histone H3 on Ser10, leading to G2/M cell cycle arrest and apoptosis. nih.govmerckmillipore.com

Table 4: Indolin-2-one Based Aurora B Kinase Inhibitor and Research Findings

| Compound | Target(s) | Key Findings / IC₅₀ | Citation(s) |

|---|

| HOI-07 | Aurora B | A cell-permeable, selective inhibitor of Aurora B activity (IC₅₀ ≤100 nM). Exhibits much reduced potency against a panel of 49 other kinases, including Aurora A. | nih.govmerckmillipore.com |

CDKs are essential for cell cycle progression, and their dysregulation is a hallmark of cancer. The indolin-2-one scaffold has served as a foundation for developing inhibitors of CDKs, particularly CDK2 and CDK4. mdpi.comnih.gov For instance, the multi-kinase inhibitor Sunitinib also shows activity against CDK2. mdpi.com More focused research has produced novel oxindole derivatives with enhanced selectivity. A 3-substituted indolinone compound, SU9516 , was found to be a potent inhibitor of CDK2, binding preferentially to its ATP-binding site. mdpi.com More recently, a novel 3-hydrazonoindolin-2-one scaffold (HI 5 ) was designed and shown to exhibit pronounced CDK2 inhibitory activity and cytotoxicity in breast cancer cell lines. mdpi.com

Table 5: Indolin-2-one Based CDK Inhibitors and Research Findings

| Compound | Target(s) | Key Findings / IC₅₀ | Citation(s) |

|---|---|---|---|

| SU9516 | CDK2, CDK1, CDK4 | Potent inhibitor of CDK2 (IC₅₀ = 22 nM), with lower potency for CDK1 (40 nM) and CDK4 (200 nM). | mdpi.com |

| HI 5 | CDK2/Cyclin A2 | Showed 49% growth inhibitory activity against CDK2/A2 and arrested the cell cycle at the G2/M phase. | mdpi.com |

| Compound 5l | CDK2, FLT3 | Potent CDK2 inhibitor with an IC₅₀ of 8.17 nM. | mdpi.com |

| Compound 5g | CDK-2, EGFR | Exhibited potent CDK-2 inhibition with an IC₅₀ of 0.301 μM. | frontiersin.org |

HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. The development of dual-target inhibitors has emerged as a novel strategy in cancer therapy. Researchers have rationally designed hybrid molecules that combine the indolin-2-one scaffold of Sunitinib with a zinc-binding hydroxamic acid moiety, a key feature of HDAC inhibitors like Vorinostat. nih.gov This approach has yielded compounds that inhibit both VEGFR-2 and HDACs. nih.gov Another strategy involved incorporating an HDAC pharmacophore into spirooxindole skeletons to create dual inhibitors of HDAC and MDM2. nih.gov

Table 6: Indolin-2-one Based HDAC Inhibitors and Research Findings

| Compound | Target(s) | Key Findings / IC₅₀ | Citation(s) |

|---|---|---|---|

| Compound 13c | HDAC1, VEGFR-2 | Inhibited the HDAC1 enzyme with an IC₅₀ of 1.07 µM and reduced VEGFR-2 expression. | nih.gov |

| Compound 11b | HDAC, MDM2 | A spirooxindole derivative that reached 79% enzyme inhibition of HDAC. | nih.govresearchgate.net |

The thioredoxin system is a major antioxidant system in cells, and its enzyme TrxR is a target for anticancer therapy. scienceopen.com Indolin-2-one derivatives bearing a Michael acceptor moiety, such as 3-(2-oxoethylidene)indolin-2-one compounds, have been identified as potent TrxR inhibitors. nih.govnih.gov These compounds selectively target the selenocysteine (B57510) residue in the C-terminal active site of TrxR. nih.gov This inhibition leads to an increase in cellular oxidative stress and the activation of signaling pathways that culminate in apoptotic cell death. nih.govresearchgate.net

Table 7: Indolin-2-one Based TrxR Inhibitors and Research Findings

| Compound | Target(s) | Key Findings / Cytotoxicity | Citation(s) |

|---|---|---|---|

| Compound 4 (N-butyl substituent) | TrxR | Showed strong cytotoxicity with an LC₅₀ value of 9.7 ± 0.2 μM in HCT 116 cells. | nih.gov |

| Compound 5 (N-benzyl substituent) | TrxR | Showed strong cytotoxicity with an LC₅₀ value of 9.4 ± 0.3 μM in HCT 116 cells. | nih.gov |

The relevance of the 5-ethoxyindolin-2-one structure is highlighted in its specific application as a synthetic intermediate for alkaloids that inhibit acetylcholinesterase (AChE). Physostigmine (B191203), a natural AChE inhibitor, can be synthesized via a pathway that involves 1,3-dimethyl-5-ethoxyindolin-2-one . In one synthetic method, p-ethoxymethylaniline is reacted with α-bromopropionyl bromide to produce this specific this compound derivative. This intermediate then undergoes further reactions to build the complex, multi-ring structure of physostigmine, which functions by reversibly inhibiting the AChE enzyme, thereby increasing acetylcholine (B1216132) levels at the synapse.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 1,3-diacetyl-2-hydroxyindoles |

| 1,3-dimethyl-5-ethoxyindolin-2-one |

| 2-acetoxy-1,3-diacetylindoles |

| 3-acetyl-2-hydroxyindoles |

| 3-hydrazonoindolin-2-one |

| α-bromopropionyl bromide |

| Acetic anhydride (B1165640) |

| Acetylcholine |

| Adenosine triphosphate (ATP) |

| Erlotinib |

| Gefitinib |

| HOI-07 ((E)-3-((E)-4-(benzo[d] scirp.orgnih.govdioxol-5-yl)-2-oxobut-3-en-1-ylidene)indolin-2-one) |

| Hydroxamic acid |

| N,N-dimethylaminopyridine |

| p-ethoxymethylaniline |

| Physostigmine |

| Roscovitine |

| Semaxanib (SU5416) |

| SU9516 |

| Sunitinib |

| Vorinostat |

Topoisomerase IV as an Antibiotic Target

Topoisomerase IV is a critical bacterial enzyme involved in DNA replication, making it an attractive target for the development of new antibiotics. acs.org The enzyme plays a crucial role in decatenating daughter chromosomes following replication. Inhibition of Topoisomerase IV leads to the accumulation of catenated DNA, ultimately resulting in bacterial cell death. The indolin-2-one scaffold has emerged as a promising framework for the design of novel Topoisomerase IV inhibitors.

Recent studies have highlighted the potential of indolin-2-one derivatives in this arena. For instance, indolin-2-one nitroimidazole hybrids have been shown to inhibit Topoisomerase IV activity. acs.org One such parent compound demonstrated an apparent IC50 of 28 μM against Topoisomerase IV. researchgate.net This inhibitory action was found to be independent of nitroreductase activation, suggesting a direct interaction with the enzyme. researchgate.net Further research into adamantane (B196018) derivatives has also identified compounds with potent inhibitory activity against both DNA gyrase and Topoisomerase IV, with IC50 values for Topoisomerase IV reaching as low as 9.40 µM for some derivatives. researchgate.net

The following table summarizes the Topoisomerase IV inhibitory activity of selected indolin-2-one and other heterocyclic derivatives:

| Compound Derivative | Target Enzyme | IC50 (µM) | Reference |

| Indolin-2-one nitroimidazole hybrid | Topoisomerase IV | 28 | researchgate.net |

| Adamantane derivative 7 | Topoisomerase IV | 9.40 | researchgate.net |

| Adamantane derivative 14b | Topoisomerase IV | 13.28 | researchgate.net |

| 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative 13e | Topoisomerase IV | 0.98 | acs.org |

| Novobiocin (control) | Topoisomerase IV | 11 | frontiersin.org |

Inducers of Specific Biological Pathways (e.g., NAD(P)H-quinone oxidoreductase 1)

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a cytoprotective enzyme that plays a crucial role in cellular defense against oxidative stress by catalyzing the two-electron reduction of quinones, thus preventing the formation of reactive oxygen species. The induction of NQO1 is considered a key strategy for chemoprevention. Several studies have investigated the potential of indolin-2-one derivatives as inducers of NQO1.

The table below presents the NQO1 inducer activity of some enaminone derivatives:

| Compound | Induction Magnitude (Fold) | Concentration (µM) |

| 3-(3,5-dimethoxyphenylamino)cyclohex-2-enone | 1.95 | 100 |

| 3-(3,4,5-trimethoxyphenylamino)cyclohex-2-enone | 1.45 | 80 |

| 3-(3,4,5-trimethoxyphenylamino)-5,5-dimethylcyclohex-2-enone | 1.67 | 75 |

| Data sourced from a study on enaminone derivatives as NQO1 inducers. researchgate.net |

Exploration of Indolin-2-one in Novel Chemical Biology Probes

Chemical probes are small molecules used to study and manipulate biological systems. nih.gov The indolin-2-one scaffold has been successfully utilized in the development of novel chemical biology probes, particularly for target identification and validation. acs.org

A notable example is the use of indolin-2-one nitroimidazole derivatives as activity-based probes (ABPs). acs.org These probes were designed with an alkyne handle to allow for "click" chemistry, enabling the attachment of a fluorescent reporter or an affinity tag for target visualization and identification. acs.org Through the use of these probes in combination with chemical proteomics, Topoisomerase IV was identified as a primary target of this class of compounds in pathogenic Staphylococcus aureus. acs.org This demonstrates the power of the indolin-2-one scaffold in creating sophisticated tools for chemical biology research, allowing for the elucidation of the mode of action of bioactive compounds. acs.org

Strategic Integration of Indolin-2-one in Drug Discovery Programs

The indolin-2-one scaffold is a cornerstone in modern drug discovery, particularly in the development of kinase inhibitors for cancer therapy. ingentaconnect.com A number of indolin-2-one derivatives have progressed into clinical trials, with some receiving regulatory approval. scirp.org